Cas no 103-81-1 (2-Phenylacetamide)

2-Phenylacetamide (CAS 103-81-1) is an organic compound with the molecular formula C₈H₉NO. It is a white crystalline solid with a melting point of 154–156°C, sparingly soluble in water but soluble in organic solvents like ethanol and acetone. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its phenylacetyl moiety makes it useful for derivatization reactions, including amidation and alkylation processes. 2-Phenylacetamide is valued for its stability, high purity, and consistent performance in synthetic applications. It is also employed in research as a precursor for bioactive molecules and as a reference standard in analytical chemistry.
2-Phenylacetamide structure
2-Phenylacetamide structure
商品名:2-Phenylacetamide
CAS番号:103-81-1
MF:C8H9NO
メガワット:135.1632
MDL:MFCD00059193
CID:35246
PubChem ID:7680

2-Phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-Phenylacetamide
    • 2-PHENYLACETAMIDE (ALPHA-)
    • Benzeneacetamide
    • Phenylacetamide
    • 2-phenyl-acetamide
    • Acetamide,2-phenyl
    • Ph-CH2-CO-NH2
    • Phenylacetic acid amide
    • α-Toluamide
    • Acetamide,2-phenyl- (6CI,8CI)
    • Benzenediacetamide (7CI)
    • NSC 1877
    • Phenacetamide
    • Phenyl-b-acetylamine
    • a-Phenylacetamide
    • a-Toluamide
    • a-Toluimidic acid
    • -Toluamide
    • ALPHA-TOLUAMIDE
    • PHENYLETHANAMIDE
    • 2-phenyl-acetamid
    • Acetophenone aMide
    • alpha-Phenylacetamide
    • Acetamide, 2-phenyl-
    • Phenyl-beta-acetylamine
    • alpha-Toluimidic acid
    • .alpha.-Toluamide
    • .alpha.-Phenylacetamide
    • Phenyl-.beta.-acetylamine
    • 5R219M9TJF
    • LSBDFXRDZJMBSC-UHFFFAOYSA-N
    • phenyl acetamide
    • benzene-acetamide
    • alpha-toluimidicacid
    • 2-phenyl
    • InChI=1/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10
    • 2-Phenylacetamide(alpha-)
    • (+)-benzeneacetamide
    • 46AFC744-1FF7-4816-B1C1-7C9995F369E8
    • GNF-PF-1199
    • FT-0613318
    • 103-81-1
    • AKOS001215073
    • BDBM50226209
    • NSC1877
    • (-)-benzeneacetamide
    • EN300-15619
    • beta-Phenyl-acetylamine
    • N-O-NITROPHENYLSULFENYL-L-PROLINEDI(CYCLOHEXYL)AMMONIUMSALT
    • NSC-1877
    • HY-W018197
    • Q27101974
    • Z33546508
    • Acetamide, 2-phenyl
    • BENZENEDIACETAMIDE
    • DTXSID1059282
    • AI3-19421
    • CHEMBL347645
    • (+/-)-benzeneacetamide
    • s4440
    • (alpha-)2-Phenylacetamide
    • P0120
    • NS00023262
    • CHEBI:16562
    • .alpha.-Toluimidic acid
    • A1882
    • C02505
    • SY017094
    • SCHEMBL25676
    • F1084-0941
    • UNII-5R219M9TJF
    • phenylacetimidic acid
    • PD155928
    • Phenylacetamide;alpha-Toluamide
    • MFCD00059193
    • EINECS 203-147-0
    • BCP10408
    • CS-W018983
    • .ALPHA.-PHENYLACETAMIDE [MI]
    • AC-24581
    • Q-200316
    • DB-021492
    • MDL: MFCD00059193
    • インチ: 1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
    • InChIKey: LSBDFXRDZJMBSC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 135.06800
  • どういたいしつりょう: 135.068414
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 43.1

じっけんとくせい

  • 色と性状: 白色シート状またはシート状結晶
  • 密度みつど: 1.1031 (rough estimate)
  • ゆうかいてん: 156.0 to 161.0 deg-C
  • ふってん: 280-290 ºC (dec.)
  • フラッシュポイント: 142.6℃
  • 屈折率: 1.5589 (estimate)
  • ようかいど: Soluble in methanol.
  • PSA: 43.09000
  • LogP: 1.41470
  • マーカー: 7266
  • ようかいせい: 熱水、エタノールに溶解し、冷水、エーテル、ベンゼンに微溶解する。

2-Phenylacetamide セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: S22-S24/25
  • RTECS番号:AC7705000
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • セキュリティ用語:S22-S24/25
  • TSCA:Yes

2-Phenylacetamide 税関データ

  • 税関コード:3004909090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-15619-0.25g
2-phenylacetamide
103-81-1 97%
0.25g
$19.0 2023-05-03
eNovation Chemicals LLC
D552736-25g
2-PhenylacetaMide
103-81-1 97%
25g
$265 2023-09-02
Enamine
EN300-15619-0.1g
2-phenylacetamide
103-81-1 97%
0.1g
$19.0 2023-05-03
Enamine
EN300-15619-0.5g
2-phenylacetamide
103-81-1 97%
0.5g
$21.0 2023-05-03
Life Chemicals
F1084-0941-1g
2-phenylacetamide
103-81-1 95%+
1g
$21.0 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0120-25G
2-Phenylacetamide
103-81-1 >98.0%(N)
25g
¥280.00 2024-04-18
Apollo Scientific
OR0700-25g
2-Phenylacetamide
103-81-1 98%
25g
£15.00 2025-02-19
Alichem
A019117392-500g
2-Phenylacetamide
103-81-1 98%
500g
$178.08 2023-09-04
Cooke Chemical
A6904512-100G
2-Phenylacetamide
103-81-1 >98.0%(N)
100g
RMB 546.40 2025-02-21
Life Chemicals
F1084-0941-0.25g
2-phenylacetamide
103-81-1 95%+
0.25g
$18.0 2023-09-07

2-Phenylacetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
リファレンス
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

2-Phenylacetamide Raw materials

2-Phenylacetamide Preparation Products

2-Phenylacetamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:103-81-1)2-phenylacetamide
注文番号:1625719
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:103-81-1)2-phenylacetamide
注文番号:1625719
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:58
価格 ($):discuss personally

2-Phenylacetamide 関連文献

2-Phenylacetamideに関する追加情報

Professional Introduction to 2-Phenylacetamide (CAS No. 103-81-1)

2-Phenylacetamide, with the chemical formula C8H9NO, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. Its CAS number, CAS No. 103-81-1, uniquely identifies it in scientific literature and industrial applications. This amide derivative is characterized by a phenyl group attached to an acetamide moiety, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The structure of 2-Phenylacetamide lends itself to diverse chemical modifications, which have been exploited in the development of novel therapeutic agents. Its molecular framework allows for interactions with biological targets, making it a valuable scaffold in drug design. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of molecules targeting neurological disorders, inflammation, and infectious diseases.

In the realm of academic research, 2-Phenylacetamide has been extensively studied for its potential as an intermediate in the preparation of more complex pharmacophores. For instance, researchers have explored its utility in the synthesis of protease inhibitors, which are crucial in treating conditions such as HIV/AIDS and cancer. The phenyl ring's ability to engage in hydrophobic interactions and its amide group's capacity to form hydrogen bonds make it an ideal candidate for such applications.

The pharmacological properties of 2-Phenylacetamide have also been investigated for their potential in modulating immune responses. Studies have demonstrated that derivatives of this compound can exhibit anti-inflammatory effects by interacting with specific receptors and enzymes involved in the inflammatory cascade. This has opened up new avenues for developing treatments for autoimmune diseases and chronic inflammatory conditions.

Moreover, the chemical diversity inherent in 2-Phenylacetamide has spurred interest in its use as a building block for more complex molecules. Researchers have employed computational methods to screen for novel derivatives with enhanced biological activity. These efforts have led to the identification of compounds with improved efficacy and reduced toxicity, promising future clinical applications.

The synthesis of 2-Phenylacetamide itself is well-documented and can be achieved through various routes, including acetylation of aniline derivatives or condensation reactions involving phenylacetic acid. The availability of multiple synthetic pathways allows for flexibility in scale-up and purification processes, making it a practical choice for industrial applications.

In conclusion, 2-Phenylacetamide (CAS No. 103-81-1) represents a compound of considerable importance in pharmaceutical research and development. Its structural features and pharmacological potential make it a valuable tool for designing new therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications and synthetic methodologies, the significance of this compound is expected to grow further.

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